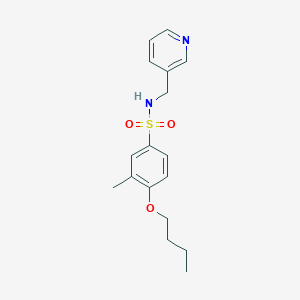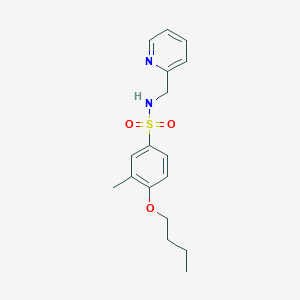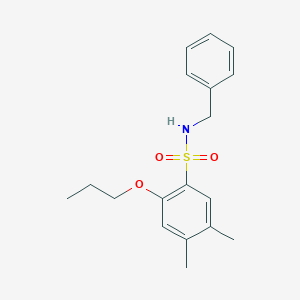
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is an organic compound with the molecular formula C18H23NO3S and a molecular weight of 333.45 g/mol This compound features a benzene ring substituted with benzyl, dimethyl, and propoxy groups, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide typically involves the following steps:
Formation of the Benzene Ring Substituents: The starting material, 4,5-dimethyl-2-propoxybenzenesulfonyl chloride, is prepared by sulfonylation of 4,5-dimethyl-2-propoxybenzene with chlorosulfonic acid.
N-Benzylation: The sulfonyl chloride is then reacted with benzylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide exerts its effects depends on its specific application:
Biological Activity: The sulfonamide group can interact with biological targets such as enzymes or receptors, inhibiting their activity. The benzyl and propoxy groups may enhance the compound’s binding affinity and specificity.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4,5-dimethylbenzenesulfonamide: Lacks the propoxy group, leading to different chemical and biological properties.
N-benzyl-2-propoxybenzenesulfonamide: Lacks the dimethyl groups, affecting its reactivity and applications.
N-benzyl-4,5-dimethyl-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a propoxy group, altering its chemical behavior.
Uniqueness
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dimethyl and propoxy groups on the benzene ring, along with the sulfonamide functionality, makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-10-22-17-11-14(2)15(3)12-18(17)23(20,21)19-13-16-8-6-5-7-9-16/h5-9,11-12,19H,4,10,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWAXFNPELJMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B497641.png)
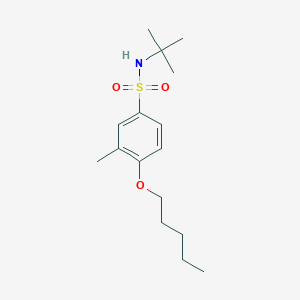
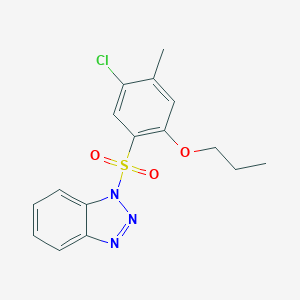
![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene](/img/structure/B497648.png)
![[(2,4-Dimethyl-5-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497650.png)
![[(4-Butoxy-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B497654.png)

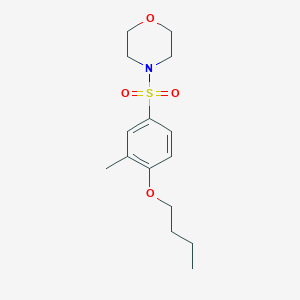
![Ethyl 4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497658.png)
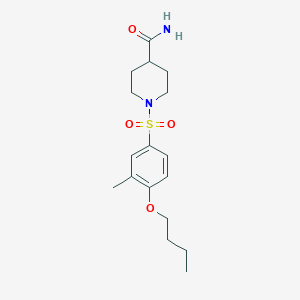
![[(4-Butoxy-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B497660.png)
amine](/img/structure/B497661.png)
